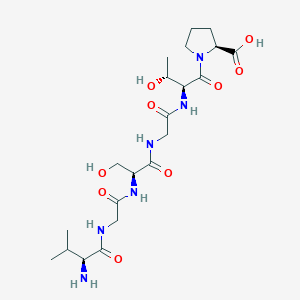
(2-Bromo-3,4,5,6-tetrafluorophenyl)(trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Bromo-3,4,5,6-tetrafluorophenyl)(trimethyl)silane is a chemical compound with the molecular formula C9H9BrF4Si It is characterized by the presence of a bromine atom, four fluorine atoms, and a trimethylsilyl group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-3,4,5,6-tetrafluorophenyl)(trimethyl)silane typically involves the reaction of 2-bromo-3,4,5,6-tetrafluorophenyl lithium with trimethylsilyl chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactive intermediates. The reaction is usually performed at low temperatures to control the reactivity and ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
化学反应分析
Types of Reactions
(2-Bromo-3,4,5,6-tetrafluorophenyl)(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as organometallic reagents, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a different aryl or vinyl group in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophiles: Organolithium or Grignard reagents are commonly used for substitution reactions.
Catalysts: Palladium catalysts are used for coupling reactions.
Solvents: Reactions are typically carried out in aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new aryl or vinyl derivative of the original compound .
科学研究应用
(2-Bromo-3,4,5,6-tetrafluorophenyl)(trimethyl)silane has several applications in scientific research:
作用机制
The mechanism of action of (2-Bromo-3,4,5,6-tetrafluorophenyl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the trimethylsilyl group can be selectively modified, allowing the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
相似化合物的比较
Similar Compounds
4-Bromo-2,3,5,6-tetrafluorophenylboronic acid: Similar in structure but contains a boronic acid group instead of a trimethylsilyl group.
2-Bromo-5-(trifluoromethoxy)pyridine: Contains a pyridine ring and a trifluoromethoxy group, offering different reactivity and applications.
Uniqueness
(2-Bromo-3,4,5,6-tetrafluorophenyl)(trimethyl)silane is unique due to the combination of its bromine, fluorine, and trimethylsilyl groups, which provide distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and studying complex chemical reactions .
属性
CAS 编号 |
17048-07-6 |
|---|---|
分子式 |
C9H9BrF4Si |
分子量 |
301.15 g/mol |
IUPAC 名称 |
(2-bromo-3,4,5,6-tetrafluorophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H9BrF4Si/c1-15(2,3)9-4(10)5(11)6(12)7(13)8(9)14/h1-3H3 |
InChI 键 |
DSGWTHXIPGTHRQ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=C(C(=C(C(=C1Br)F)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-[2-(4-methoxy-7-pyrazin-2-yl-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxo-acetyl]-4-piperidylidene]-2-phenyl-acetonitrile](/img/structure/B14171539.png)
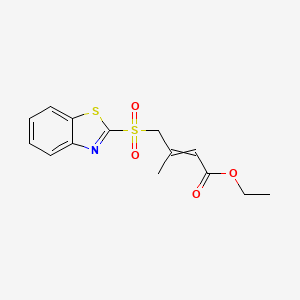
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(cyclopropylmethyl)-1-(phenylsulfonyl)-](/img/structure/B14171555.png)
![1-Benzyl-2-(ethylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14171559.png)

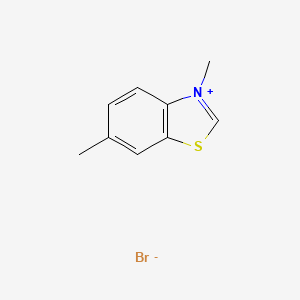

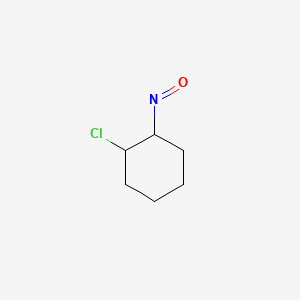
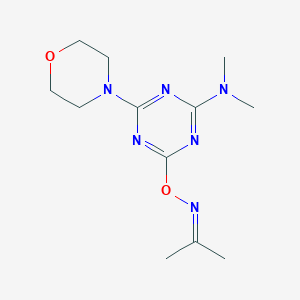
![(5E)-1-tert-butyl-5-[[1-(3-chloropropyl)-2,3-dihydroindol-5-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B14171592.png)
![Methyl 4-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methoxy}benzoate](/img/structure/B14171596.png)
![N-(3-methoxyphenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14171605.png)
![8-(Furan-2-yl)-3,3-dimethyl-6-piperazin-1-yl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14171611.png)
